5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5-Cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopropyl group, a difluoromethyl group, and an isoxazole moiety. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often require the use of strong acids such as acetic acid or trifluoroacetic acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the difluoromethyl group and the isoxazole moiety makes it particularly reactive in certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for studying various biological processes and developing new therapeutic agents.
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and biological activity.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a drug candidate. Its ability to modulate specific pathways and receptors makes it a candidate for developing new treatments for various diseases.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Its unique structure allows it to interact with specific molecular targets, leading to the development of novel therapeutic strategies.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the difluoromethyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of specific biochemical pathways. Understanding its mechanism of action is essential for developing its applications in medicine and other fields.
Comparison with Similar Compounds
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound lacks the isoxazole moiety, making it less complex but still useful in certain applications.
5-Methyl-3-isoxazolylpyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar structures but differ in the presence of the cyclopropyl and difluoromethyl groups.
Uniqueness: The uniqueness of 5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds. Its ability to interact with multiple targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-7-4-12(21-24-7)20-15(23)9-6-18-22-11(13(16)17)5-10(8-2-3-8)19-14(9)22/h4-6,8,13H,2-3H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKRAZSJQDZAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.